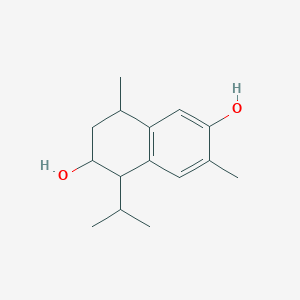

1,3,5-Cadinatriene-3,8-diol

Description

Properties

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZRTDMSVXBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cadinane-Type Sesquiterpenoids: Focus on 7-Hydroxycalamenene

A Note to the Reader: Comprehensive searches for the specific compound "1,3,5-Cadinatriene-3,8-diol" have revealed a significant lack of detailed scientific literature, including experimental protocols and defined signaling pathways. The compound is commercially available from some suppliers, with one listing the synonym "Calamenene-3,7-diol". However, publicly accessible research detailing its isolation, characterization, and biological activity is not available.

Therefore, to provide a valuable and factually accurate technical guide within the requested chemical class, this document will focus on a closely related and well-researched cadinane-type sesquiterpenoid: 7-Hydroxycalamenene (B1229534) . This compound shares the core cadinane (B1243036) skeleton and offers a basis for understanding the potential properties and activities of this class of natural products.

Introduction to 7-Hydroxycalamenene

7-Hydroxycalamenene is a bicyclic sesquiterpenoid belonging to the calamenene (B1145186) subgroup of the cadinane family. It is a naturally occurring phytochemical found in the essential oils of various plants. This compound has garnered interest from researchers due to its notable biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 7-hydroxycalamenene is characterized by a tetrahydronaphthalene core with an isopropyl group and two methyl groups. The hydroxyl group at the 7-position is a key functional group contributing to its biological activity.

Table 1: Chemical and Physical Properties of 7-Hydroxycalamenene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.34 g/mol | [2] |

| Appearance | Not specified in results | |

| Solubility | Soluble in organic solvents | Implied by extraction methods |

| CAS Number | Varies by isomer | |

| Stereoisomers | Exists as different stereoisomers, e.g., cis- and trans- forms | [2] |

Biological Activities and Potential Applications

7-Hydroxycalamenene has demonstrated a range of biological activities that suggest its potential for therapeutic applications.

Antimicrobial Activity

Essential oils rich in 7-hydroxycalamenene have shown significant antimicrobial effects against a variety of pathogenic microorganisms. Studies have reported its efficacy against:

-

Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3]

-

Mycobacteria: Mycobacterium tuberculosis and Mycobacterium smegmatis.[3]

-

Fungi: Mucor circinelloides and Rhizopus oryzae.[3]

The minimum inhibitory concentrations (MICs) for these activities have been determined to be in the low microgram per milliliter range for some pathogens, indicating potent antimicrobial action.[3]

Antioxidant Activity

7-Hydroxycalamenene is a potent antioxidant.[3][4] Its ability to scavenge free radicals has been demonstrated in various in vitro and in vivo assays. This antioxidant capacity is believed to contribute to its protective effects against cellular damage induced by oxidative stress.[4]

Neuroprotective Effects

Research using the model organism Caenorhabditis elegans has indicated that 7-hydroxycalamenene can mitigate the toxicity associated with amyloid-β, a key pathological hallmark of Alzheimer's disease.[4] It was observed to delay the paralysis phenotype in transgenic C. elegans expressing amyloid-β, suggesting a potential neuroprotective role.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and biological testing of 7-hydroxycalamenene are not fully elaborated in the available literature. However, a general methodology for its isolation from a natural source, such as the essential oil of Croton cajucara, can be outlined.

General Isolation Protocol for 7-Hydroxycalamenene from Essential Oil

This protocol is a generalized representation based on common phytochemical isolation techniques.

-

Extraction of Essential Oil: The essential oil is typically obtained from the plant material (e.g., leaves, heartwood) through hydrodistillation.

-

Chromatographic Separation:

-

Column Chromatography: The crude essential oil is subjected to silica (B1680970) gel column chromatography.

-

Elution: A gradient of organic solvents (e.g., hexane, ethyl acetate) is used to elute different fractions.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative TLC: Fractions containing the compound of interest are further purified using preparative TLC to isolate the pure 7-hydroxycalamenene.[1]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which 7-hydroxycalamenene exerts its biological effects have not been fully elucidated in the reviewed literature. Further research is required to identify its specific cellular targets and downstream signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and initial biological screening of a natural product like 7-hydroxycalamenene.

Conclusion

While specific data on "this compound" is scarce, the study of related cadinane-type sesquiterpenoids like 7-hydroxycalamenene provides valuable insights into this class of compounds. 7-Hydroxycalamenene has demonstrated significant antimicrobial, antioxidant, and potential neuroprotective activities, making it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. Future studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Activities and Reduced Amyloid-β Toxicity of 7-Hydroxycalamenene Isolated from the Essential Oil of Zelkova serrata Heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of p-Menthane-3,8-diol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Query Note: This technical guide addresses the natural sources, isolation, and analysis of p-Menthane-3,8-diol (PMD). Initial searches for "1,3,5-Cadinatriene-3,8-diol" did not yield significant information regarding its natural occurrence. It is highly probable that the intended compound of interest was p-Menthane-3,8-diol, a structurally related and extensively studied natural insect repellent. This document proceeds with a comprehensive overview of PMD.

Executive Summary

p-Menthane-3,8-diol (PMD) is a monoterpenoid diol recognized for its potent insect repellent properties, offering a naturally derived alternative to synthetic compounds like DEET.[1] While PMD is found in nature, its commercial availability is primarily the result of a semi-synthetic process that transforms its precursor, citronellal (B1669106), into the final active ingredient. This guide provides a detailed examination of the natural sources of PMD, the methodologies for its concentration and purification, and the analytical techniques used for its quantification.

Natural Occurrence and Primary Sources

The primary natural source of PMD is the essential oil of the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora).[2] This tree is native to Australia but is now cultivated in many warm climates across the globe.

While PMD is naturally present in the leaves of C. citriodora, its concentration in the raw, unrefined essential oil is remarkably low, typically ranging from 1% to 2%.[2] The essential oil is, however, rich in citronellal, which can constitute between 72.87% and 98% of the oil's composition.[3][4] As the leaves of the tree age, a natural conversion of citronellal to PMD occurs.[3] However, this process is too slow and yields insufficient quantities for commercial production.[3]

Consequently, the vast majority of commercially available "natural" PMD is produced through the acid-catalyzed cyclization of citronellal extracted from C. citriodora essential oil.[5] The resulting product, often referred to as Oil of Lemon Eucalyptus (OLE) or by the trade name Citriodiol®, contains a significantly higher concentration of PMD, typically a minimum of 64% and up to 71%.[3] It is crucial to distinguish between the refined, PMD-rich OLE, which is registered as an effective insect repellent, and the unrefined essential oil of lemon eucalyptus, which is not and has lower efficacy.[3]

Quantitative Data on PMD and its Precursor

The following table summarizes the concentrations of PMD and its precursor, citronellal, in both unrefined and refined Corymbia citriodora essential oil.

| Product | Source | Compound | Concentration (%) |

| Unrefined Essential Oil | Leaves of Corymbia citriodora | p-Menthane-3,8-diol (PMD) | 1 - 2%[2][3] |

| Unrefined Essential Oil | Leaves of Corymbia citriodora | Citronellal | 72.87 - 98%[3][4] |

| Refined Oil (OLE / Citriodiol®) | Processed C. citriodora Oil | p-Menthane-3,8-diol (PMD) | Minimum 64%, up to 71%[3] |

Experimental Protocols

Extraction of Essential Oil from Corymbia citriodora

While the search results focus more on the conversion of citronellal to PMD rather than the initial extraction of the essential oil, hydrodistillation is the standard method for obtaining essential oils from plant materials.

Synthesis of p-Menthane-3,8-diol from Corymbia citriodora Essential Oil

The conversion of citronellal to PMD is an acid-catalyzed intramolecular Prins reaction. The following protocol is a synthesis of methodologies reported in the literature.[4][6][7]

4.2.1 Materials and Reagents

-

Corymbia citriodora essential oil (high citronellal content)

-

Sulfuric acid (H₂SO₄), aqueous solution (0.25% w/w)[4]

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

n-hexane

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Methanol (B129727) (for GC-MS analysis)

-

Standard laboratory glassware (two-necked flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

4.2.2 Procedure: Acid-Catalyzed Cyclization

-

Place a measured quantity of C. citriodora essential oil into a two-necked flask equipped with a condenser and a magnetic stirrer.

-

Add the 0.25% aqueous sulfuric acid solution. A ratio of 3:1 acid solution to essential oil by weight has been shown to be effective.[4]

-

Stir the biphasic mixture vigorously at a controlled temperature of 50°C for 5 to 11 hours. A 5-hour reaction time has been reported to achieve a 76.3% yield and 96.4% purity.[4][6] Longer reaction times of up to 11 hours can achieve a 97.9% conversion with 92.3% selectivity for PMD.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude PMD product.

4.2.3 Purification

-

Crystallization: The crude product can be dissolved in a minimal amount of a suitable solvent like n-heptane or n-hexane and cooled to a low temperature (-25°C to -50°C) for several hours (20-48 hours) to induce crystallization.[4][6] The crystallized PMD can then be collected by filtration.

-

Column Chromatography: For further purification and separation of cis and trans isomers, the crude product can be subjected to silica gel column chromatography using a mobile phase such as a 4:1 mixture of n-hexane and ethyl acetate.[4]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the qualitative and quantitative analysis of the components in essential oils and the synthesized PMD product.[8][9]

4.3.1 Instrumentation and Conditions (Example)

-

GC System: Agilent 6890 series or similar.[9]

-

Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar 5% phenylmethylpolysiloxane column.[4][9]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Injection: 1 µL of a diluted sample (e.g., in methanol or hexane) in split or splitless mode.[4][9]

-

Oven Temperature Program: An initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.[9]

-

MS Detector: Quadrupole mass spectrometer.[10]

-

Ionization: Electron Ionization (EI) at 70 eV.[11]

4.3.2 Quantification

Quantification of PMD is achieved by creating a calibration curve with known concentrations of a PMD standard.[4] The peak area of PMD in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow for PMD Production

Caption: Workflow for the synthesis and analysis of p-Menthane-3,8-diol.

Proposed Mechanism of Action of PMD as an Insect Repellent

While the precise signaling cascade is a subject of ongoing research, the general mechanism involves the interaction of PMD with the olfactory system of insects.[1][12] PMD is believed to activate specific odorant receptors on the antennae of insects, leading to a disruption of their ability to detect host cues and resulting in avoidance behavior.[13]

Caption: Proposed mechanism of PMD on insect olfactory signaling.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. P-menthane-3,8-diol [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scitepress.org [scitepress.org]

- 10. scribd.com [scribd.com]

- 11. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 12. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

The Biosynthesis of 1,3,5-Cadinatriene-3,8-diol in Plants: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,3,5-cadinatriene-3,8-diol (B14794062), a cadinane-type sesquiterpenoid found in plants. Sesquiterpenoids are a diverse class of natural products with significant applications in the pharmaceutical and agricultural industries. Understanding their biosynthesis is crucial for metabolic engineering and the development of novel production platforms. This document details the enzymatic steps from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final diol product, focusing on the key enzymes involved: (+)-δ-cadinene synthase and cytochrome P450 monooxygenases. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biology, and metabolic engineering.

Introduction

Cadinane (B1243036) sesquiterpenoids are a large and structurally diverse group of bicyclic natural products characterized by the cadinane carbon skeleton. Many of these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The compound this compound is a representative of this class, featuring a cadinatriene core with hydroxyl groups at the C-3 and C-8 positions. The biosynthesis of this and other sesquiterpenoids in plants originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The formation of the characteristic cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which contribute to the vast structural diversity of these molecules.[1][2][3] This guide will focus on the well-characterized pathway from Gossypium arboreum (tree cotton), which provides a model system for understanding cadinane biosynthesis.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Precursor, Farnesyl Pyrophosphate (FPP): FPP is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. Both pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

-

Cyclization of FPP to (+)-δ-Cadinene: This is the first committed step in cadinane biosynthesis and is catalyzed by the enzyme (+)-δ-cadinene synthase.[4]

-

Hydroxylation of the Cadinene Skeleton: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, decorate the (+)-δ-cadinene backbone to yield the final diol product. This involves an initial hydroxylation at the C-8 position, followed by a proposed hydroxylation at the C-3 position.[1]

Key Enzymes in the Pathway

(+)-δ-Cadinene synthase (DCS) is a sesquiterpene cyclase that catalyzes the complex cyclization of the linear FPP molecule into the bicyclic (+)-δ-cadinene.[4][5] In Gossypium arboreum, this enzyme is encoded by a gene family that can be divided into two subfamilies, cad1-A and cad1-C.[6][7] The expression of these genes is developmentally regulated and can be induced by pathogens, highlighting the role of cadinane sesquiterpenoids in plant defense.[6][7]

The catalytic mechanism of (+)-δ-cadinene synthase is intricate, involving the ionization of FPP to a farnesyl cation, followed by isomerization to nerolidyl diphosphate (B83284) (NPP). A subsequent ionization and a series of cyclizations and rearrangements, including a 1,3-hydride shift, lead to the formation of the cadinyl cation, which is then deprotonated to yield (+)-δ-cadinene.[5][8]

Following the formation of the cadinene skeleton, the first hydroxylation step is catalyzed by (+)-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase identified as CYP706B1 in Gossypium arboreum.[1] This enzyme specifically introduces a hydroxyl group at the C-8 position of (+)-δ-cadinene to produce 8-hydroxy-(+)-δ-cadinene. This enzyme plays a crucial role in the biosynthesis of gossypol, a well-known phytoalexin in cotton.[1]

The final step in the biosynthesis of this compound is the hydroxylation of the C-3 position of a cadinatriene intermediate. While the specific enzyme for this reaction has not been definitively characterized, it is highly probable that another cytochrome P450 monooxygenase is responsible for this transformation. For the purpose of this guide, we will refer to this putative enzyme as "1,3,5-Cadinatriene-3-hydroxylase." The substrate for this enzyme is likely a cadinatriene intermediate derived from 8-hydroxy-(+)-δ-cadinene.

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for understanding the efficiency and regulation of the pathway. The following table summarizes the available kinetic parameters.

| Enzyme | Substrate | K_m_ | V_max_ | Optimal pH | Optimal Temperature (°C) | Source |

| (+)-δ-Cadinene Synthase | Farnesyl Pyrophosphate | - | - | - | - | Data not available in the provided search results |

| (+)-δ-Cadinene-8-hydroxylase (CYP706B1) | (+)-δ-Cadinene | OG had little effect on K_m_ | Slightly stimulated by OG | - | - | [1] |

Note: Detailed kinetic parameters for (+)-δ-cadinene synthase were not found in the provided search results. The kinetic data for CYP706B1 is qualitative, indicating that the non-ionic detergent n-octyl-β-D-glucoside (OG) has a minor effect on its K_m_ and V_max_.[1]

Experimental Protocols

This section provides an overview of the methodologies used to study the enzymes involved in the biosynthesis of this compound.

Cloning and Expression of Biosynthetic Genes

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from plant tissues known to produce cadinane sesquiterpenoids (e.g., elicitor-treated Gossypium arboreum stems).[6] First-strand cDNA is synthesized using reverse transcriptase.

-

Gene Amplification: Full-length cDNAs of the target genes (e.g., (+)-δ-cadinene synthase, CYP706B1) are amplified by PCR using gene-specific primers.

-

Heterologous Expression: The amplified cDNAs are cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). The recombinant plasmids are then transformed into a suitable host organism for protein production. Yeast is often the preferred host for expressing plant cytochrome P450 enzymes as it is a eukaryotic system with the necessary membrane infrastructure.[1]

Enzyme Assays

-

Enzyme Preparation: The recombinant enzyme is purified from the cell lysate of the expression host using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and a buffer with the required cofactors (e.g., Mg²⁺).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane). The extracted sesquiterpenes are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Enzyme Preparation: For cytochrome P450 enzymes, microsomes are typically isolated from the heterologous expression host (e.g., yeast).[1]

-

Reaction Mixture: The assay mixture contains the microsomal fraction containing the CYP, the substrate (e.g., (+)-δ-cadinene), a buffer, and a source of reducing equivalents, typically NADPH and a cytochrome P450 reductase.

-

Product Extraction and Analysis: The hydroxylated products are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The products are then analyzed and identified by GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound in plants is a multi-step process involving a dedicated sesquiterpene synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases. While the initial cyclization and the C-8 hydroxylation steps are well-documented in Gossypium arboreum, the enzyme responsible for the final C-3 hydroxylation remains to be definitively identified. Future research should focus on the discovery and characterization of this missing enzymatic link. A complete understanding of the pathway will enable the heterologous production of this compound and other valuable cadinane sesquiterpenoids in microbial hosts, providing a sustainable and scalable alternative to their extraction from plant sources. Furthermore, elucidating the regulatory mechanisms governing the expression of these biosynthetic genes will offer opportunities for enhancing their production in their native plant hosts.

References

- 1. Inhibitor and substrate activities of sesquiterpene olefins toward +-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP706B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 5. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sippe.ac.cn [sippe.ac.cn]

- 7. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Cadinane Sesquiterpenoids: A Technical Guide for Drug Discovery

An In-depth Examination of the Stereochemistry, Biological Activity, and Experimental Protocols of 1,3,5-Cadinatriene-3,8-diol and Related Cadinane (B1243036) Diols for Researchers, Scientists, and Drug Development Professionals.

The cadinane sesquiterpenoids, a diverse class of C15 isoprenoids, are characterized by a bicyclic carbon skeleton and are found in a wide variety of plants and fungi. Within this family, cadinane diols have garnered significant interest in the scientific community due to their potential as therapeutic agents. This technical guide focuses on the stereoisomers of this compound, a representative member of this class, and its closely related analogues. It provides a comprehensive overview of their chemical diversity, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Stereoisomerism

This compound, also known by its systematic name (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol, possesses a molecular formula of C₁₅H₂₂O₂. The cadinane framework contains multiple chiral centers, leading to a rich diversity of stereoisomers. The specific spatial arrangement of the substituents at these stereocenters is crucial in determining the molecule's biological activity and its interactions with pharmacological targets.

The absolute configuration of these stereoisomers is typically determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by single-crystal X-ray diffraction and electronic circular dichroism (ECD) calculations.

Quantitative Biological Activity of Cadinane Sesquiterpenoid Diols

While specific quantitative data for all stereoisomers of this compound are not extensively documented in publicly available literature, studies on related cadinane diols have revealed a range of biological activities. These activities are often stereochemistry-dependent, highlighting the importance of isolating and characterizing individual stereoisomers.

For instance, certain cadinane sesquiterpenoids have been identified as inhibitors of glutamic oxaloacetate transaminase 1 (GOT1), an enzyme implicated in pancreatic cancer.[1][2] The inhibitory effects of these compounds are quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Inhibitory Effects of Selected Cadinane Sesquiterpenoids on GOT1 and Cytotoxicity against Pancreatic Ductal Adenocarcinoma (PDAC) Cells.[1]

| Compound | GOT1 IC₅₀ (µM) | PDAC Cell Line IC₅₀ (µM) |

| Amorphaene A | 20.0 ± 2.1 | 13.1 ± 1.5 |

| Amorphaene E | 22.5 ± 2.5 | 18.9 ± 2.0 |

| Amorphaene H | 26.2 ± 2.7 | 28.6 ± 2.9 |

| Amorphaene M | 21.3 ± 2.3 | 15.4 ± 1.7 |

| Known Compound 16 | 25.1 ± 2.4 | 20.7 ± 2.2 |

Experimental Protocols

The isolation, purification, and structural elucidation of cadinane sesquiterpenoid diols from natural sources involve a series of meticulous experimental procedures.

Isolation and Purification

A common workflow for isolating these compounds from plant or fungal material is outlined below.

Protocol for Isolation from Essential Oils:

-

Extraction: The essential oil is typically obtained from the plant material (e.g., roots) through methods like hydrodistillation.

-

Chromatography: The crude essential oil is then subjected to flash column chromatography on a silica gel column.[3]

-

Elution: A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute the different components of the oil.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Further Purification: Fractions containing the desired cadinane diols are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate individual stereoisomers.

Structure Elucidation

Once a pure compound is isolated, its chemical structure and stereochemistry are determined.

Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃), and a series of NMR experiments are performed. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

-

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule.[3]

-

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) groups.[3]

-

Stereochemical Analysis: The relative and absolute stereochemistry is often determined by comparing experimental ECD spectra with those calculated for possible stereoisomers or through X-ray crystallography if suitable crystals can be obtained.

Signaling Pathways and Biological Interactions

The therapeutic potential of cadinane diols stems from their ability to interact with specific biological targets and modulate signaling pathways. While the precise mechanisms of action for many of these compounds are still under investigation, their inhibitory effects on enzymes like GOT1 suggest a role in metabolic pathways that are crucial for cancer cell proliferation.

The inhibition of GOT1 by cadinane sesquiterpenoids disrupts the metabolic processes within cancer cells, leading to a reduction in cell proliferation and potentially inducing apoptosis (programmed cell death). This targeted approach makes these compounds promising candidates for the development of novel anti-cancer therapies.

Conclusion

The stereoisomers of this compound and other cadinane diols represent a rich source of chemical diversity with significant potential for drug discovery. Their stereochemistry plays a pivotal role in their biological activity, underscoring the importance of detailed stereochemical characterization. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and structural elucidation of these complex natural products. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5. | Semantic Scholar [semanticscholar.org]

- 3. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

An Enigmatic Molecule: The Scarcity of Research on 1,3,5-Cadinatriene-3,8-diol

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's history, biological activity, and experimental background is paramount. However, in the case of the sesquiterpenoid 1,3,5-Cadinatriene-3,8-diol, the scientific literature presents a significant void. Despite its listing in chemical databases and availability from commercial suppliers, a comprehensive review of published research reveals a conspicuous absence of in-depth studies on this particular molecule.

Chemical Identity and Postulated Origins

This compound is identified by the CAS Number 941227-27-6 and has a molecular formula of C₁₅H₂₂O₂. It is structurally classified as a cadinane-type sesquiterpenoid. Synonyms for this compound include Calamenene-3,7-diol and (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol.

Some sources suggest that this compound is a phytochemical found within the Asteraceae family of plants. This family is a rich source of diverse secondary metabolites, including a wide array of sesquiterpenoids with various biological activities. It is plausible that this compound is a minor, uncharacterized constituent of a plant extract, which may explain its presence in chemical libraries. However, specific literature detailing its isolation and structure elucidation from any plant source could not be retrieved.

The Information Void

-

Discovery and History: There is no available information on the initial discovery, isolation, or synthesis of this compound.

-

Biological Activity: While some vendor information alludes to potential antimicrobial, anti-inflammatory, or antioxidant effects—common properties of sesquiterpenoids—there are no published studies to substantiate these claims for this specific molecule.

-

Mechanism of Action and Signaling Pathways: Without any biological activity studies, there is a complete lack of data on how this compound might interact with biological systems, including any potential signaling pathways it might modulate.

-

Quantitative Data: No quantitative data, such as IC₅₀ or EC₅₀ values, from any biological assay are available in the public domain.

-

Experimental Protocols: Detailed methodologies for the synthesis, isolation, or biological testing of this compound are absent from the scientific literature.

Structurally Related Compounds: A Glimmer of Potential

While information on this compound itself is lacking, research on other calamenene-type sesquiterpenes offers a potential, albeit speculative, framework for its possible activities. For instance, various hydroxylated calamenene (B1145186) derivatives isolated from both terrestrial plants and marine organisms have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.

The synthesis of the calamenene skeleton has been a subject of interest in organic chemistry, with several synthetic routes developed to access this structural motif. These synthetic efforts, however, have not specifically reported the preparation of the 3,8-diol derivative.

Future Outlook

The current state of knowledge on this compound presents a clear gap in the field of natural product chemistry and pharmacology. The compound remains an enigma, with its biological potential entirely unexplored. For researchers in drug discovery, this represents both a challenge and an opportunity. The structural similarity to other bioactive calamenenes suggests that this compound could possess interesting pharmacological properties.

Future research would need to begin with the basics:

-

Verification of Natural Occurrence: A definitive study to isolate and unequivocally identify this compound from a natural source, likely within the Asteraceae family, is a critical first step.

-

Chemical Synthesis: The development of a robust synthetic route would provide a reliable source of the pure compound for detailed biological evaluation.

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets would be necessary to uncover any potential therapeutic activities.

Until such foundational research is conducted and published, this compound will remain a molecule defined only by its structure, with its scientific story waiting to be written.

Navigating the Solubility Landscape of 1,3,5-Cadinatriene-3,8-diol: A Technical Guide for Researchers

Introduction

1,3,5-Cadinatriene-3,8-diol, a sesquiterpenoid diol, presents a promising scaffold for drug discovery and development. However, a critical physicochemical property that governs its formulation and bioavailability—solubility—remains largely uncharacterized in publicly available literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its empirical determination, and a hypothetical signaling pathway to guide future pharmacological investigations. Due to the absence of specific experimental data for this compound, this guide leverages information on structurally similar sesquiterpenoids to provide an informed perspective.

Predicted Solubility Profile of this compound

The chemical structure of this compound, featuring a C15 sesquiterpene backbone with two hydroxyl groups, suggests a molecule of moderate polarity. Sesquiterpenes are generally characterized by poor water solubility. However, the presence of two hydroxyl groups is expected to increase its polarity and potential for hydrogen bonding, thereby enhancing its solubility in polar organic solvents compared to their non-hydroxylated counterparts.

Based on the general solubility characteristics of sesquiterpenoid diols, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are qualitative predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Moderate to High in Alcohols | The two hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. However, the large hydrophobic hydrocarbon backbone limits aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the hydroxyl groups of the diol, while the organic character of the solvents can accommodate the sesquiterpene scaffold. |

| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate | The large, nonpolar sesquiterpene backbone will have favorable interactions with nonpolar solvents, but the polar hydroxyl groups will limit high solubility. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical method for quantification.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in units such as mg/mL, µg/mL, or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and a potential biological mechanism of action, the following diagrams are provided.

Given the anti-inflammatory properties often associated with sesquiterpenoids, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.

Conclusion

While specific experimental solubility data for this compound is currently lacking in the scientific literature, this guide provides a foundational framework for researchers. The predicted solubility profile suggests that polar organic solvents are likely to be the most effective for solubilizing this sesquiterpenoid diol. The detailed experimental protocol for the shake-flask method offers a clear path for the empirical determination of its solubility in various solvent systems. Furthermore, the hypothetical signaling pathway provides a starting point for investigating the potential anti-inflammatory mechanisms of this compound. Accurate solubility data is a cornerstone of successful drug development, and it is hoped that this guide will facilitate further research into the promising therapeutic potential of this compound.

An In-depth Technical Guide to p-Menthane-3,8-diol (PMD): Synthesis, Characterization, and Application as an Insect Repellent

Introduction

This technical guide provides a comprehensive overview of p-menthane-3,8-diol (B45773) (PMD), a highly effective and naturally derived insect repellent. Initial research into "1,3,5-Cadinatriene-3,8-diol" revealed a significant lack of publicly available scientific literature, with information limited to its availability as a research chemical from various suppliers.[1][2][3] Consequently, it is not feasible to construct a detailed technical guide on this compound that would meet the core requirements of this document.

In its place, this guide will focus on the well-researched and structurally related compound, p-menthane-3,8-diol (PMD). PMD is a monoterpene diol found in the essential oil of Eucalyptus citriodora and is recognized for its potent insect-repellent properties, comparable to synthetic compounds like DEET.[4][5] This document will detail the synthesis of PMD from citronellal (B1669106), its characterization, and its mechanism of action as a repellent, adhering to the requested format for data presentation, experimental protocols, and visualizations.

Synthesis of p-Menthane-3,8-diol (PMD)

The primary method for producing PMD is through the acid-catalyzed cyclization and hydration of citronellal, which is the main component of citronella oil.[6][7] This process offers a cost-effective and efficient route to high-purity PMD.

Optimized Synthesis Conditions

Several studies have focused on optimizing the reaction conditions to maximize the yield and purity of PMD. The key parameters include the concentration of the acid catalyst (typically sulfuric acid), the reaction temperature, and the reaction time.

| Parameter | Optimal Value | Expected Yield/Purity | Reference |

| Sulfuric Acid Concentration | 0.25% (w/w) | High PMD synthesis efficiency | [8] |

| 0.02 to 1.0 wt. % | High purity and yield | [7] | |

| 0.75% (w/w) | 95.6% PMD yield with 98.5% citronellal conversion | [4] | |

| Reaction Temperature | 50°C | High PMD synthesis efficiency | [8] |

| 50 to 60°C | Higher yield and thermal efficiency | [7] | |

| 60°C | 95.6% PMD yield | [4] | |

| Reaction Time | 5 hours | Maintained highest crystal amount | [8] |

| 6 hours | 95.6% PMD yield | [4] | |

| Oil to Water Ratio | 1:2 | 95.6% PMD yield | [4] |

Experimental Protocol: Synthesis of PMD from Eucalyptus citriodora Essential Oil

This protocol is based on the methodology described by Le et al. (2023).[8]

-

Reaction Setup: In a 250 ml two-necked flask, add 25 g of Eucalyptus citriodora essential oil (EO) and the appropriate amount of 0.25% sulfuric acid solution.

-

Reaction: Stir the mixture at 50°C for 5 hours.

-

Neutralization: After the reaction is complete, neutralize the mixture with a 10% NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and add 42.5 ml of n-hexane. Shake well and allow the layers to separate for 10 minutes. Collect the upper organic layer.

-

Washing: Add 25 ml of distilled water to the collected organic extract, shake, and allow to settle for 10 minutes. Collect the supernatant.

-

Drying: Transfer the extract to a conical flask and add 2.5 g of anhydrous Na₂SO₄. Let it stand for 30 minutes to remove residual water.

-

Crystallization: Filter the solution into a new flask and store it at -25°C for 48 hours to crystallize the PMD.

-

Isolation and Drying: Decant the supernatant, collect the precipitate, wash it with 5 ml of n-hexane, and then dry it at 50°C for 7 hours to obtain the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of p-menthane-3,8-diol.

Characterization and Efficacy of PMD

The synthesized PMD can be characterized using various analytical techniques, and its efficacy as an insect repellent is determined through bioassays.

Analytical Characterization

The structure and purity of the synthesized PMD are typically confirmed using the following methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the PMD and identify any by-products.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule, such as the hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cis and trans isomers of PMD.[8]

Efficacy as an Insect Repellent

The effectiveness of PMD as an insect repellent is often compared to DEET. Key parameters used to characterize its performance include the effective dose (ED95), half-life, and complete protection time (CPT).

| Repellent Formulation | ED95 (mg/cm²) | Half-life (hours) | Complete Protection Time (CPT) at 1.6 mg/cm² | Reference |

| 30% PMD | 0.25 | 2.23 | Not specified, but similar log dose relationship to DEET | [5] |

| 30% PMD-vanillin | 0.24 | 3.8 | 1.5-fold higher than 20% DEET | [5] |

| 20% DEET | 0.09 | 2.74 | Not specified | [5] |

Mechanism of Action as an Insect Repellent

PMD functions as an insect repellent primarily through its strong odor and by interfering with the sensory receptors of insects.[9] This dual action deters insects from landing and biting.

Sensory Interference Pathway

Caption: Mechanism of action of PMD as an insect repellent.

The distinctive scent of PMD is unpleasant to insects, creating a protective barrier.[9] Furthermore, PMD molecules interact with the insect's olfactory receptors, disrupting their ability to detect chemical cues from a host, such as carbon dioxide and lactic acid.[8][9] This confusion in their sensory perception prevents them from locating and landing on a potential host.

Conclusion

p-Menthane-3,8-diol is a potent and scientifically well-supported natural insect repellent. Its synthesis from readily available natural resources like Eucalyptus citriodora oil through a straightforward acid-catalyzed reaction makes it a viable and effective alternative to synthetic repellents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals interested in the production and application of PMD. Further research into novel formulations, such as the inclusion of vanillin, may enhance its efficacy and duration of protection.[5]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. labshake.com [labshake.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

Potential biological activities of cadinane sesquiterpenoids

An In-depth Technical Guide to the Potential Biological Activities of Cadinane (B1243036) Sesquiterpenoids

Introduction

Cadinane sesquiterpenoids are a large and structurally diverse class of bicyclic natural products derived from the isoprenoid pathway. Characterized by their distinct ten-carbon cadinane skeleton, these compounds are widely distributed in the plant kingdom, notably in families such as Meliaceae and Asteraceae, and are increasingly being discovered from microbial and marine sources like endophytic fungi and sponges.[1][2] The growing interest in this class of molecules stems from their broad spectrum of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] This technical guide provides a comprehensive overview of the significant biological activities of cadinane sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

Biological Activities and Therapeutic Potential

Cadinane sesquiterpenoids exhibit a remarkable range of biological activities, making them promising candidates for new drug discovery. The following sections detail their most significant pharmacological effects.

Anticancer and Cytotoxic Activity

A significant number of studies have highlighted the potential of cadinane sesquiterpenoids as anticancer agents. Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines.

-

Pancreatic, Liver, and Breast Cancer: Cadinane sesquiterpenoids isolated from the endophytic fungus Penicillium sp. HZ-5 showed potent cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells, with IC50 values ranging from 13.1 to 28.6 µM.[4] Compounds from the semi-mangrove plant Hibiscus tiliaceus displayed significant activity against HepG2 and Huh7 human liver carcinoma cell lines, with IC50 values between 3.5 and 6.8 µM.[5][6] Other derivatives have shown cytotoxicity against breast cancer cell lines like 4T1 and MCF-7.[7]

-

Other Cancer Cell Lines: Cytotoxic activity has also been reported against human pulmonary carcinoma (A549), colorectal carcinoma (HCT-116, SW480), cervical carcinoma (HeLa), and promyelocytic leukemia (HL-60) cells.[7][8][9] For instance, a nitrogenous cadinane sesquiterpene showed moderate cytotoxicity against HeLa, MOLT-3, and HepG2 cells with IC50 values around 32-33 µM.[8]

-

Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cancer cell proliferation.[7] A key mechanism identified for certain cadinanes is the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in cancer metabolism, particularly in PDAC.[4][10] Compounds inhibiting GOT1 had IC50 values in the range of 20.0 to 26.2 µM.[4]

Anti-inflammatory Activity

Cadinane sesquiterpenoids have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

-

Inhibition of Inflammatory Mediators: Numerous cadinane sesquiterpenoids effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7 and BV-2).[9][11][12] Several compounds isolated from Alpinia oxyphylla and Mappianthus iodoides showed strong to moderate inhibition of NO, with IC50 values sometimes equivalent to the positive control hydrocortisone.[11][12][13]

-

Cytokine and Enzyme Regulation: Beyond NO, these compounds can suppress the secretion and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] For example, (+)-aristolone from the sponge Acanthella cavernosa inhibited TNF-α and CCL2 mRNA levels by over 70% and 60%, respectively, at a 1 µM concentration.[14][15] They also down-regulate the protein expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][16]

-

Signaling Pathway Modulation: The anti-inflammatory mechanism often involves the inhibition of critical signaling pathways. It has been shown that certain cadinanes can partially inhibit the phosphorylation of MAPKs (ERK1/2, JNK, and p38), which are upstream regulators of inflammatory gene expression.[13][16]

Antimicrobial Activity

This class of compounds possesses a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

-

Antibacterial Effects: Cadinane sesquiterpenoids have shown activity against pathogenic bacteria. For example, compounds isolated from the fungus Antrodiella albocinnamomea exhibited antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL.[9]

-

Antifungal Effects: Several cadinanes isolated from Heterotheca inuloides displayed moderate antifungal activity against resistant strains of Candida glabrata and C. tropicalis, with MIC values ranging from 37.5 to 75.0 μg/mL.[17]

-

Resistance Sensitization: Notably, these compounds can act as sensitizing agents, enhancing the efficacy of conventional azole antifungal drugs like fluconazole (B54011) (FLU), voriconazole (B182144) (VOR), and clotrimazole (B1669251) (CLO). The combination of specific cadinanes with these drugs led to a 4- to 8-fold reduction in the MIC of the azole against resistant Candida strains.[17] Molecular docking studies suggest this effect may be due to the inhibition of lanosterol (B1674476) 14α-demethylase and CDR efflux pumps, key mechanisms of azole resistance.[17]

Antiviral Activity

Certain cadinane sesquiterpenoids have been identified as potential antiviral agents.

-

Anti-HIV Activity: Compounds isolated from Mappianthus iodoides demonstrated pronounced anti-HIV-1 activity by inhibiting the reverse transcriptase (RT) enzyme, with EC50 values ranging from 0.17 to 9.28 µM.[11][12]

-

Anti-Influenza Activity: Cadinanes from a marine-derived fungus exhibited antiviral activity against the H1N1 influenza virus, with IC50 values of 10.9 and 41.5 μM.[10]

Other Biological Activities

-

α-Glucosidase Inhibition: Five novel cadinane-type sesquiterpene glycosides from the fruit of Cornus officinalis showed marked α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[18]

-

Tyrosinase Inhibition and Antioxidant Activity: A novel cadinane, (-)-7, 8-dihydroxycalamenal, isolated from Alangium salviifolium, showed particularly strong tyrosinase inhibition and antioxidant effects.[19]

-

Cytochrome P450 Inhibition: Some cadinene olefins act as inhibitors or alternative substrates for cytochrome P450 monooxygenases, such as (+)-δ-cadinene-8-hydroxylase (CYP706B1), which is involved in the biosynthesis of gossypol.[20]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the various biological activities of cadinane sesquiterpenoids as reported in the literature.

Table 1: Anticancer and Cytotoxic Activities

| Compound/Extract | Source Organism | Target Cell Line(s) | Activity (IC₅₀) | Reference(s) |

| Amorphaenes A-O (compounds 1, 5, 8, 13, 16) | Penicillium sp. HZ-5 (fungus) | Pancreatic Ductal Adenocarcinoma (PDAC) | 13.1 - 28.6 µM | [4] |

| Compounds 1b, 2b, 4, 6, 8 | Hibiscus tiliaceus (plant) | HepG2, Huh7 (Liver Carcinoma) | 3.5 - 6.8 µM | [5][6] |

| Compounds 1a, 1b | Antrodiella albocinnamomea (fungus) | SW480 (Colon), MCF-7 (Breast) | 19.3 - 33.3 µM | [9] |

| Compound 2 | Antrodiella albocinnamomea (fungus) | HL-60 (Leukemia) | 12.3 µM | [9] |

| (3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene | Halichondria sp. (sponge) | HeLa, MOLT-3, HepG2 | 32.1 - 33.4 µM | [8] |

Table 2: Anti-inflammatory Activities

| Compound/Identifier | Source Organism | Assay/Cell Line | Activity Metric (IC₅₀ / % Inhibition) | Reference(s) |

| Mappianiodene (1) and analogues (2-8) | Mappianthus iodoides (plant) | NO production (LPS-stimulated) | Equivalent to hydrocortisone | [11][12] |

| Albocinnamin D, G | Antrodiella albocinnamomea (fungus) | NO production (RAW264.7) | 26.1 µM, 19.2 µM | [9] |

| Compound 1 | Heterotheca inuloides (plant) | TPA-induced mouse ear edema | 43.14% inhibition @ 228 µ g/ear | [21][22] |

| (+)-aristolone (3) | Acanthella cavernosa (sponge) | TNF-α, CCL2 mRNA (RAW264.7) | 74.1% & 64.1% inhibition @ 1 µM | [14][15] |

| Compounds 8, 13, 17, 18, 30, 31, 35 | Alpinia oxyphylla (plant) | NO, TNF-α, IL-6 secretion (BV-2) | Moderate to strong inhibition | [13][16] |

Table 3: Antimicrobial and Antiviral Activities

| Compound/Identifier | Source Organism | Target Organism/Virus | Activity (MIC / EC₅₀ / IC₅₀) | Reference(s) |

| Compounds 5, 6 | Antrodiella albocinnamomea (fungus) | Staphylococcus aureus | 64 µg/mL (MIC) | [9] |

| Compounds 5, 7 | Heterotheca inuloides (plant) | C. tropicalis, C. glabrata | 37.5 µg/mL, 75.0 µg/mL (MIC) | [17] |

| Compounds 1-8 | Mappianthus iodoides (plant) | HIV-1 Reverse Transcriptase | 0.17 - 9.28 µM (EC₅₀) | [11][12] |

| Compounds 3, 4 | Marine-derived fungus | H1N1 Virus | 10.9 µM, 41.5 µM (IC₅₀) | [10] |

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of cadinane sesquiterpenoids.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cadinane sesquiterpenoid compounds in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically ≤0.5%). Replace the old medium with 100 µL of medium containing the test compounds or vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.[23]

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the cadinane sesquiterpenoids for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Wells with cells alone (negative control) and cells with LPS alone (positive control) should be included.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite (B80452) Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-only control.[24]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., S. aureus, C. albicans) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the cadinane sesquiterpenoid compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

Visualizations: Pathways and Workflows

Biosynthesis and Experimental Discovery

The biosynthesis of all sesquiterpenoids begins with farnesyl pyrophosphate (FPP), which undergoes cyclization catalyzed by sesquiterpene synthases to form the diverse carbon skeletons, including the characteristic cadinane framework.[1][25] The discovery of novel bioactive cadinanes follows a systematic workflow from microbial or plant extraction to bioactivity screening and final chemical identification.

Caption: Generalized biosynthetic pathway of cadinane sesquiterpenoids from FPP.

Caption: Experimental workflow for the discovery of bioactive cadinanes.

Anti-inflammatory Signaling Pathway

Cadinane sesquiterpenoids exert anti-inflammatory effects by intervening in cellular signaling cascades, such as the one initiated by LPS in macrophages. They inhibit the MAPK pathway, which in turn prevents the activation of transcription factors like NF-κB and AP-1, ultimately reducing the expression of pro-inflammatory genes like iNOS and COX2.

Caption: Inhibition of the LPS-induced MAPK signaling pathway by cadinanes.

Conclusion

Cadinane sesquiterpenoids represent a valuable and versatile class of natural products with significant therapeutic potential. The breadth of their biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral effects—positions them as excellent lead compounds for drug development. The quantitative data consistently demonstrate potent activity, often in the low micromolar range. Further research focusing on structure-activity relationships (SAR), mechanism of action studies, and preclinical in vivo evaluation is warranted to fully exploit the pharmacological promise of these fascinating molecules. The continued exploration of untapped natural sources, particularly endophytic fungi and marine organisms, will undoubtedly lead to the discovery of novel cadinane structures with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Cadinane-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eremophilane and cadinane sesquiterpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. BJOC - Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa [beilstein-journals.org]

- 15. Anti-inflammatory aromadendrane- and cadinane-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Unusual cadinane-type sesquiterpene glycosides with α-glucosidase inhibitory activities from the fruit of Cornus officinalis Sieb. et Zuuc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitor and substrate activities of sesquiterpene olefins toward +-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase (CYP706B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 1,3,5-Cadinatriene-3,8-diol using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid diol, a class of natural products with diverse biological activities. Accurate quantification of this compound in various matrices is crucial for research and development in pharmaceuticals and natural product chemistry. This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of this compound. The described protocol is intended to be a comprehensive guide, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| CAS Number | 941227-27-6 | [1][3] |

| Appearance | Colorless compound | [4] |

| Classification | Sesquiterpenoid, Diol | [4] |

Experimental Protocols

A detailed methodology for the quantification of this compound is provided below. This protocol can be adapted based on the specific matrix and available instrumentation.

1. Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analyte. A general solid-phase extraction (SPE) protocol is described here, which is suitable for many biological and plant-based matrices.[5][6]

-

Objective: To extract this compound from the sample matrix and remove interfering substances.

-

Materials:

-

SPE cartridges (e.g., C18, 50 mg)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Sample matrix (e.g., plasma, plant extract)

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

-

Procedure:

-

Sample Pre-treatment: To 1 mL of the sample, add the internal standard and vortex to mix.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. HPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

| Parameter | Recommended Setting |

| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[7] |

| Mobile Phase A | 0.1% Formic acid in Water[7][8] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[7][9] |

| Flow Rate | 0.3 mL/min[8] |

| Column Temperature | 40 °C[8][10] |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 30% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[7] |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | Nebulizer Gas: 40 psi; Heater Gas: 40 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the MS/MS method. As specific experimental data for this compound is not available, hypothetical yet plausible MRM transitions are proposed based on its structure and the analysis of similar sesquiterpenoids. The protonated molecule [M+H]⁺ (m/z 235.2) is the likely precursor ion in positive ESI mode. Fragmentation would likely involve the loss of water (H₂O) and other neutral losses.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 235.2 | 217.2 | 15 |

| This compound (Qualifier) | 235.2 | 199.2 | 25 |

| Internal Standard (Hypothetical) | (e.g., 241.2 for d6-IS) | (Specific to IS) | (To be optimized) |

3. Method Validation

To ensure the reliability of the quantitative data, the method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using at least five non-zero standards. The coefficient of determination (r²) should be >0.99.[7][10]

-

Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) and accuracy (%bias) should be within ±15%.[7][10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 70 | 30 |

| 13.0 | 70 | 30 |

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (%bias) | ± 10% |

| LOD | 0.5 ng/mL |

| LOQ | 1.0 ng/mL |

| Recovery | 85 - 95% |

| Matrix Effect | < 15% |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Development